Cholineglycerophosphate

Descripción general

Descripción

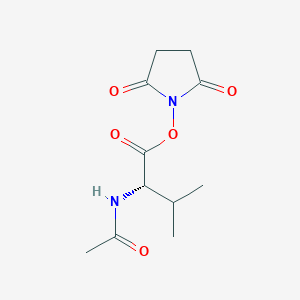

Cholineglycerophosphate, also known as L-α-Glycerophosphorylcholine, is a natural choline compound found in the brain. It is a parasympathomimetic acetylcholine precursor, which means it can mimic the action of the parasympathetic nervous system by increasing acetylcholine levels. This compound is essential for cognitive health and overall well-being, playing a crucial role in cell membrane structure and function .

Mecanismo De Acción

Target of Action

Cholineglycerophosphate, also known as alpha-glycerophosphocholine (α-GPC), is a natural choline compound found in the brain . It is primarily targeted towards the brain’s cholinergic system, which plays a crucial role in cognitive functions .

Mode of Action

This compound acts as a precursor to acetylcholine, a neurotransmitter that plays a key role in many functions of the body such as muscle control, sleep, and cognition . It is also involved in the formation of phosphatidylcholine, a major component of biological membranes .

Biochemical Pathways

This compound is involved in the CDP-choline pathway, also known as the Kennedy pathway . This pathway starts with the phosphorylation of choline by choline kinase. Phosphocholine is then coupled to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase to generate cytidine-diphosphocholine. Finally, DAG:CDP-choline cholinephosphotransferase transfers the phosphocholine head group to a diacylglycerol molecule, generating glycerophosphocholine .

Pharmacokinetics

This compound has a high choline content and is capable of crossing the blood-brain barrier, making it an effective source of choline for the brain . .

Result of Action

The primary result of this compound action is the enhancement of cognitive function. It has been shown to manage declining cognitive function associated with neurodegenerative and vascular diseases . In experimental models, it has exhibited favorable action in the aging brain and promoted neuronal differentiation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of choline in the diet can impact the effectiveness of this compound, as choline is an essential nutrient that cannot be synthesized by the body . Furthermore, genetic polymorphisms and life conditions (such as pregnancy and breastfeeding) can also affect the body’s choline requirements and thus the action of this compound .

Análisis Bioquímico

Biochemical Properties

Cholineglycerophosphate participates in various biochemical reactions. It interacts with enzymes such as choline kinase, which phosphorylates choline in the first step of the "Kennedy pathway" . This pathway, located at the cytosolic side of the endoplasmic reticulum, is responsible for the majority of phosphatidylcholine (PC) synthesis in mammalian cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining cell-membrane integrity, which is essential for information flow, energy formation, and signal transduction within cells . It also has a marked fluidizing effect on cellular membranes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to phosphocholine by the enzyme choline kinase . This is the first step in the “Kennedy pathway” for the synthesis of PC . The formed phosphocholine is subsequently activated by a phosphate cytidylyltransferase that generates CDP-choline .

Metabolic Pathways

This compound is involved in the “Kennedy pathway” for the synthesis of PC . This pathway involves interactions with enzymes such as choline kinase and phosphate cytidylyltransferase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cholineglycerophosphate can be synthesized using various methods. One common method involves the reaction of glycidol with phosphorus trichloride and ethylene glycol to form 2-chloro-1,3,2-dioxaphospholane. This intermediate is then oxidized, and the reaction with trimethylamine and dioxy phosphorus heterocycle is carried out. The final product, L-α-Choline Glycerophosphate chloride, is obtained after ring-opening oxidation and removal of chloride ions using resin .

Another method involves using (2S)-3-halo-1,2-epoxy propane and phosphoryl choline salt as raw materials. The reaction proceeds through esterification and hydrolysis in a solvent, followed by purification using silica gel column chromatography and ion-exchange resin .

Industrial Production Methods

Industrially, this compound is produced by the chemical or enzymatic deacylation of phosphatidylcholine enriched soya phospholipids, followed by chromatographic purification. This method ensures high purity and is suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Cholineglycerophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Cholineglycerophosphate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other choline-containing compounds.

Biology: It plays a role in cell membrane structure and function, making it essential for studying cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Citicoline (CDP Choline): A naturally occurring compound that is an essential intermediary in the synthesis of phosphatidylcholine, a major component of the brain’s grey matter.

Phosphatidylcholine: A major phospholipid in cell membranes, involved in membrane structure and function.

Uniqueness

Cholineglycerophosphate is unique in its ability to rapidly deliver choline to the brain and act as a biosynthetic precursor of acetylcholine. This makes it particularly effective in promoting cognitive health and treating cognitive impairments compared to other choline-containing compounds .

Propiedades

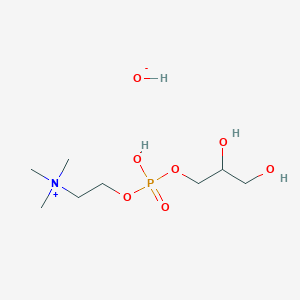

IUPAC Name |

2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P.H2O/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;/h8,10-11H,4-7H2,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGDFNNSILYOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O.[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)

![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)

![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)